molecular formula C17H20BrN3O3 B8160964 (S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B8160964
M. Wt: 394.3 g/mol
InChI Key: ICKPVOJATXYNRX-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a pyrrolidine ring, a tert-butyl group, and a 1,2,4-oxadiazole moiety substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the 1,2,4-oxadiazole moiety and the tert-butyl group. Common synthetic routes may include:

  • Condensation reactions: to form the oxadiazole ring.

  • Nucleophilic substitution reactions: to introduce the bromophenyl group.

  • Protection and deprotection steps: to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: Reduction of the oxadiazole ring.

  • Substitution: Replacement of the bromophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Formation of pyrrolidone derivatives.

  • Reduction: Production of reduced oxadiazole derivatives.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • (S)-tert-butyl 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

  • (S)-tert-butyl 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

  • (S)-tert-butyl 2-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Uniqueness: The presence of the bromophenyl group in this compound distinguishes it from its chloro-, fluoro-, and methylphenyl counterparts, potentially leading to different biological activities and applications.

Properties

IUPAC Name

tert-butyl (2S)-2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-17(2,3)23-16(22)21-10-4-5-13(21)15-19-14(20-24-15)11-6-8-12(18)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPVOJATXYNRX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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